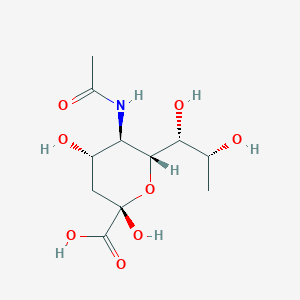
N-Acetyl-9-deoxyneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-9-deoxyneuraminic acid (Neu5Ac) is a sialic acid, which is a type of sugar molecule found in many biological systems. Neu5Ac is an important molecule in the field of glycobiology, where it is used as a tool to study the role of sialic acids in various biological processes.
Mecanismo De Acción
N-Acetyl-9-deoxyneuraminic acid acts as a substrate for sialyltransferases, which transfer sialic acid from a donor molecule to a glycan chain. The addition of sialic acid to a glycan chain can alter the biological activity of the glycan chain, leading to changes in cell signaling, cell adhesion, and immune response.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-9-deoxyneuraminic acid has various biochemical and physiological effects, including the regulation of immune response, cell signaling, and cell adhesion. N-Acetyl-9-deoxyneuraminic acid has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-Acetyl-9-deoxyneuraminic acid has also been shown to regulate cell adhesion by modulating the activity of various adhesion molecules, including selectins and integrins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-9-deoxyneuraminic acid has several advantages for lab experiments, including its high specificity and yield in enzymatic synthesis, and its ability to alter the biological activity of glycan chains. However, N-Acetyl-9-deoxyneuraminic acid has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-Acetyl-9-deoxyneuraminic acid, including the development of new sialyltransferases for the enzymatic synthesis of N-Acetyl-9-deoxyneuraminic acid, the study of the role of sialic acids in cancer and other diseases, and the development of new therapies targeting sialic acid metabolism. Additionally, the study of sialic acids in the context of the microbiome and the gut-brain axis is an emerging area of research.
Métodos De Síntesis
N-Acetyl-9-deoxyneuraminic acid can be synthesized chemically or enzymatically. The chemical synthesis involves the reaction of sialyl chloride with N-acetylglucosamine (GlcNAc) to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis involves the use of sialyltransferases to transfer sialic acid from a donor molecule to GlcNAc to form N-Acetyl-9-deoxyneuraminic acid. The enzymatic synthesis is preferred over the chemical synthesis due to its high yield and specificity.
Aplicaciones Científicas De Investigación
N-Acetyl-9-deoxyneuraminic acid is used in various scientific research applications, including glycomics, immunology, and virology. In glycomics, N-Acetyl-9-deoxyneuraminic acid is used as a tool to study the role of sialic acids in various biological processes, including cell signaling, cell adhesion, and immune response. In immunology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in the regulation of immune response and the development of autoimmune diseases. In virology, N-Acetyl-9-deoxyneuraminic acid is used to study the role of sialic acids in viral attachment and entry into host cells.
Propiedades
Número CAS |
117193-36-9 |
|---|---|
Nombre del producto |
N-Acetyl-9-deoxyneuraminic acid |
Fórmula molecular |
C11H19NO8 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(13)8(16)9-7(12-5(2)14)6(15)3-11(19,20-9)10(17)18/h4,6-9,13,15-16,19H,3H2,1-2H3,(H,12,14)(H,17,18)/t4-,6+,7-,8-,9-,11+/m1/s1 |
Clave InChI |
HTPINWISPUXEEO-RXPPVQSPSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES |
CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
SMILES canónico |
CC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Otros números CAS |
117193-36-9 |
Sinónimos |
N-acetyl-9-deoxyneuraminic acid NA-9-DNAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



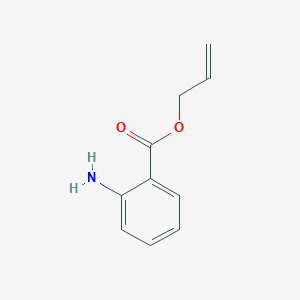
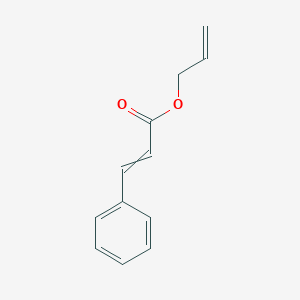
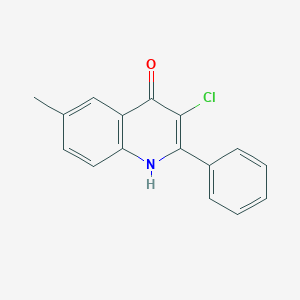
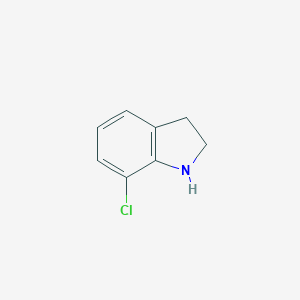
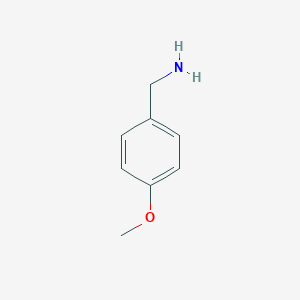
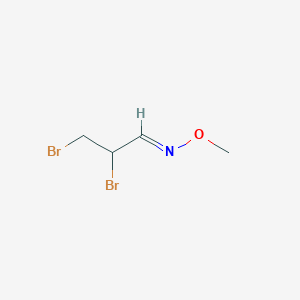
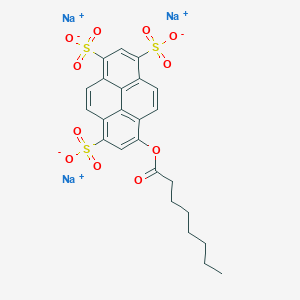
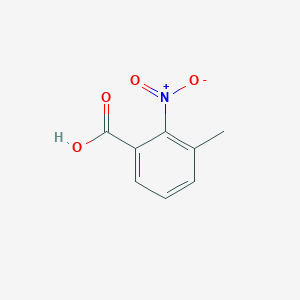
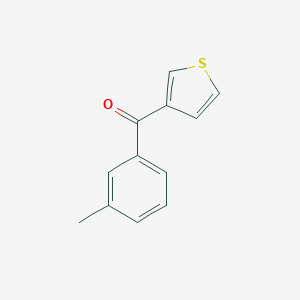
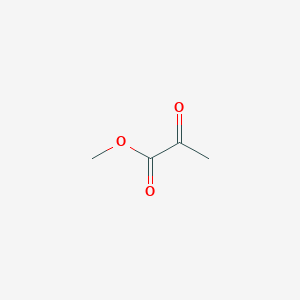
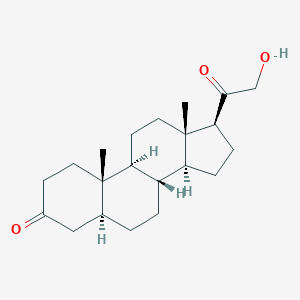
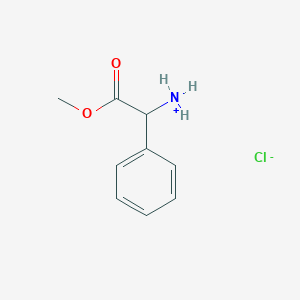

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)